

"structure-activity relationship (SAR) of aminophenyl-thiazole compounds"

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Compound of Interest

Compound Name:	4-(4-(Aminomethyl)phenyl)thiazol-2-amine
CAS No.:	117360-26-6
Cat. No.:	B2864417

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Title: The Structural Architect: A Definitive Guide to the SAR of Aminophenyl-Thiazole Compounds

Executive Summary

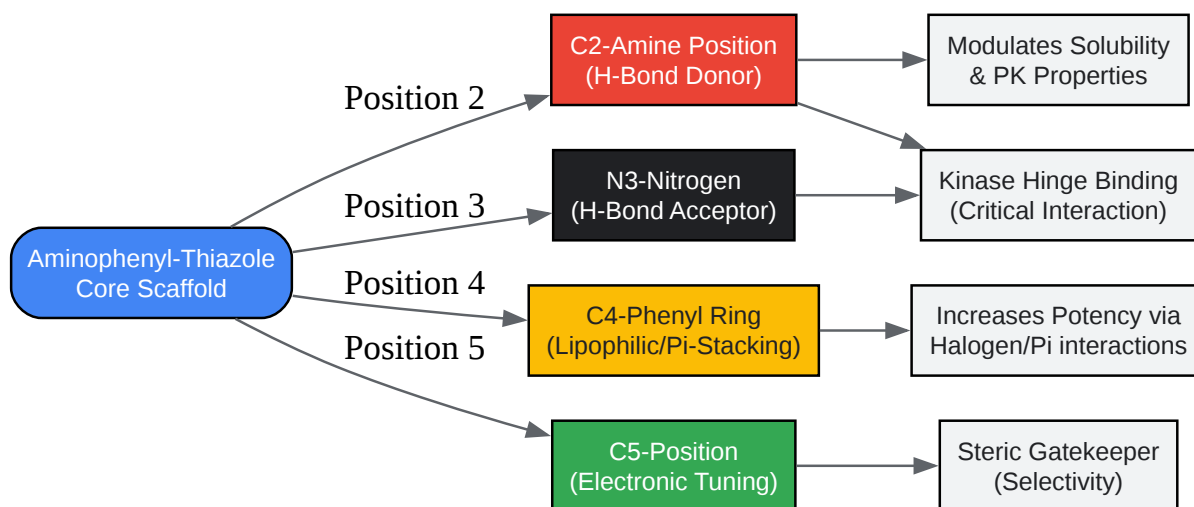
The aminophenyl-thiazole scaffold represents a "privileged structure" in modern medicinal chemistry, capable of binding to diverse biological targets ranging from ATP-binding pockets in kinases to the amyloid fibrils implicated in Alzheimer's disease. Its utility stems from a rigid heterocyclic core that positions hydrogen bond donors/acceptors (N3, S1, and the exocyclic C2-amine) in a geometry favorable for pi-stacking and polar interactions. This guide dissects the Structure-Activity Relationship (SAR) of this moiety, moving beyond simple cataloging to explain the electronic and steric rationale driving potency and selectivity.

Chemical Architecture & Core Numbering

To understand the SAR, we must first define the coordinate system of the molecule. The thiazole ring is numbered starting from the sulfur atom.

- Position 1 (S): Sulfur atom (Lipophilic, weak H-bond acceptor).
- Position 2 (C): The "Gateway." Almost always substituted with an amine (, ,). This is the primary vector for hydrogen bonding.
- Position 3 (N): Nitrogen atom (Basic, H-bond acceptor). Critical for kinase hinge binding.
- Position 4 (C): The "Anchor." Usually substituted with a phenyl ring.[1] This ring dictates the shape and lipophilicity.
- Position 5 (C): The "Tuning" site. Substitutions here (H, Halogen, Alkyl) modulate the electronic density of the ring and steric clearance.

DOT Diagram 1: The Aminophenyl-Thiazole SAR Map This diagram visualizes the functional impact of modifications at specific positions.



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Caption: Functional mapping of the aminophenyl-thiazole scaffold highlighting critical pharmacophoric points.

Synthetic Framework: The Hantzsch Protocol[2]

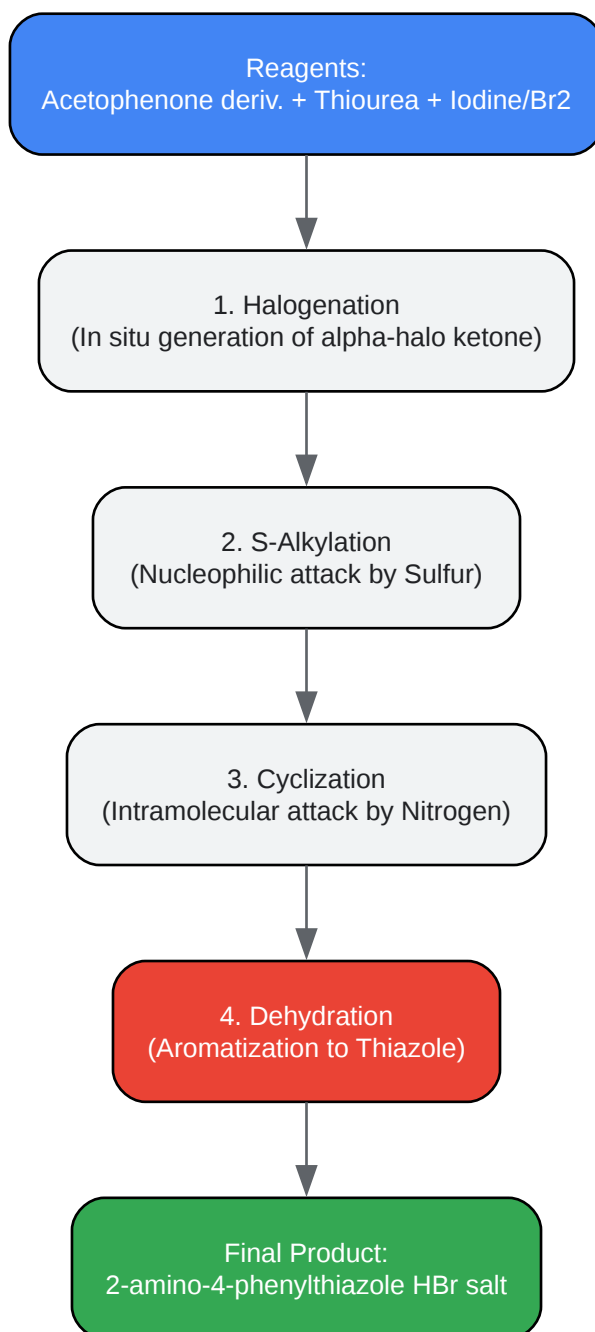
The Hantzsch Thiazole Synthesis remains the gold standard due to its reliability and modularity. It involves the condensation of an

-haloketone (typically phenacyl bromide) with a thioamide (thiourea).

Mechanism Insight: The reaction proceeds via a nucleophilic attack of the sulfur on the

-carbon of the ketone, followed by cyclization and dehydration. The causality here is driven by the high nucleophilicity of the sulfur atom in thiourea.

DOT Diagram 2: Hantzsch Synthesis Workflow



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Caption: Step-wise mechanistic flow of the Hantzsch Thiazole Synthesis.

SAR Deep Dive: Therapeutic Applications

A. Oncology: Kinase Inhibition (e.g., CDK2, Src, VEGFR)

In kinase inhibitors (like Dasatinib), the aminothiazole motif mimics the adenine ring of ATP.

- The "Hinge Binder": The N3 nitrogen acts as an H-bond acceptor, and the C2-amine (often an amide NH) acts as an H-bond donor. This "Donor-Acceptor" motif is crucial for binding to the kinase hinge region.
- C4-Phenyl Substitution:
 - Para-substituents: Adding a lipophilic group (e.g.,
,
) at the para position of the phenyl ring often increases potency by filling a hydrophobic pocket adjacent to the ATP site.
 - Steric Clashes: Ortho substitutions can twist the phenyl ring out of coplanarity with the thiazole, potentially reducing pi-conjugation but allowing access to specific sub-pockets.
- C5-Position: Small groups (e.g.,
,
) here can improve metabolic stability (blocking oxidation) without disrupting binding.

Table 1: SAR Trends in Kinase Inhibition

Modification Site	Substituent	Effect on Activity	Mechanistic Rationale
C2-Amine	Free Amine ()	Moderate	Good H-bond donor, but poor metabolic stability.
C2-Amine	Amide ()	High	Mimics ATP adenine; improves lipophilicity and hinge binding.
C4-Phenyl	p-Chloro / p-Fluoro	High	Halogen bonding; fills hydrophobic pocket; metabolic block.
C4-Phenyl	p-Methoxy ()	Moderate	Electron-donating; may reduce acidity of NH, altering H-bond strength.
C5-Thiazole	Methyl ()	Variable	Increases lipophilicity; can induce selectivity via steric fit.

B. Antimicrobial & Antifungal Activity

Here, the mechanism often involves membrane disruption or inhibition of DNA gyrase.

- Electron Withdrawal: Phenyl rings with strong electron-withdrawing groups (EWG) like

or

at the para position significantly enhance antibacterial activity. This renders the thiazole system more electron-deficient, potentially facilitating interactions with nucleophilic residues in bacterial enzymes.

- Schiff Bases: Converting the C2-amine into a Schiff base (

) often yields higher potency than the free amine, likely due to increased lipophilicity facilitating cell wall penetration.

C. Neurodegeneration: Tau Aggregation Inhibitors

Aminophenyl-thiazoles (specifically phenylthiazolyl-hydrazides) can inhibit the pathological aggregation of Tau protein in Alzheimer's.

- Planarity is Key: The molecule must remain relatively planar to intercalate into the β -sheet structure of Tau fibrils.
- Stacking: The aromatic thiazole and phenyl rings engage in π - π stacking with aromatic residues in the Tau protein, disrupting fibril elongation.

Experimental Protocols

Protocol A: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole

A self-validating protocol using TLC monitoring.

Materials:

- 4-Chlorophenacyl bromide (10 mmol)
- Thiourea (20 mmol)
- Ethanol (absolute, 20 mL)
- Sodium acetate (aqueous solution)

Procedure:

- Dissolution: In a 100 mL round-bottom flask, dissolve 1.52 g of thiourea (20 mmol) in 20 mL of ethanol.
- Addition: Slowly add 2.33 g of 4-chlorophenacyl bromide (10 mmol). Note: Exothermic reaction may occur.

- Reflux: Heat the mixture to reflux () for 4 hours.
 - Validation: Spot a TLC plate (Hexane:EtOAc 3:1). The starting material spot () should disappear, and a new polar spot () should appear.
- Precipitation: Cool the reaction mixture to room temperature. A solid hydrobromide salt will precipitate.
- Neutralization: Filter the solid and resuspend in water. Basify with saturated sodium acetate solution to pH 8-9 to liberate the free base.
- Purification: Filter the free base, wash with cold water, and recrystallize from ethanol.

Protocol B: In Vitro Kinase Inhibition Assay (General)

To validate the biological activity of synthesized compounds.

- Preparation: Prepare stock solutions of the aminophenyl-thiazole derivatives in DMSO.
- Dilution: Serially dilute compounds in assay buffer (20 mM HEPES, 10 mM) to concentrations ranging from to .
- Incubation: Mix compound, recombinant Kinase (e.g., CDK2/CyclinE), and substrate (e.g., Histone H1) in a 96-well plate. Incubate for 10 mins at .
- Reaction Start: Add ATP (containing

) to initiate the reaction.

- Termination: After 30 mins, stop reaction with phosphoric acid.
- Measurement: Spot reaction mix onto P81 phosphocellulose filters, wash to remove free ATP, and measure incorporated radioactivity via scintillation counting.
- Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

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